5,12-bis(2-phenylmethoxyethyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone is a complex organic compound characterized by its unique polycyclic structure and multiple functional groups. This compound features a diazine moiety and a tetrone structure, contributing to its potential reactivity and biological activity. The presence of two 2-phenylmethoxyethyl substituents enhances its solubility and may influence its interaction with biological targets.
The molecular formula for this compound is C₃₁H₃₃N₂O₄, indicating a relatively high molecular weight and complexity. The compound's structure consists of a pentacyclic framework that includes nitrogen atoms within the rings, which can affect its electronic properties and reactivity.
The chemical reactivity of 5,12-bis(2-phenylmethoxyethyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone can be attributed to the presence of multiple functional groups such as the diazine and tetrone groups.
The biological activity of 5,12-bis(2-phenylmethoxyethyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone has been explored in various studies:
The synthesis of 5,12-bis(2-phenylmethoxyethyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone typically involves several steps:
The applications of 5,12-bis(2-phenylmethoxyethyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone span various fields:
Interaction studies have focused on understanding how 5,12-bis(2-phenylmethoxyethyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone interacts with biological macromolecules:
Several compounds share structural similarities with 5,12-bis(2-phenylmethoxyethyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone:
What sets 5,12-bis(2-phenylmethoxyethyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone apart is its unique pentacyclic structure combined with dual functional groups that provide distinct reactivity profiles and biological activities not commonly found in similar compounds.